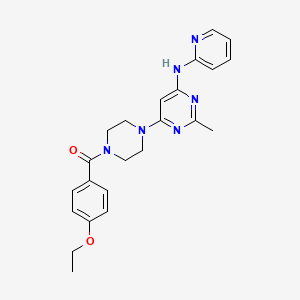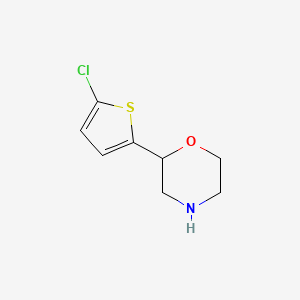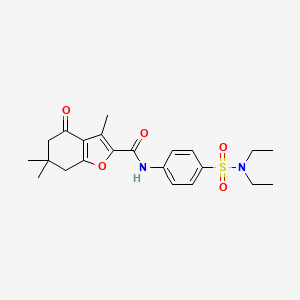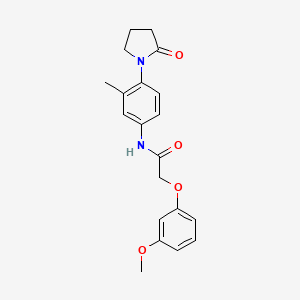![molecular formula C24H26N2O6S B2722835 1-[4-({6-Fluoro-2-[(4-methylpiperidin-1-yl)carbonyl]quinolin-4-yl}amino)phenyl]ethanone CAS No. 1029775-82-3](/img/structure/B2722835.png)
1-[4-({6-Fluoro-2-[(4-methylpiperidin-1-yl)carbonyl]quinolin-4-yl}amino)phenyl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that includes a quinoline core, which is a heterocyclic aromatic organic compound. It also contains a fluoro group, a carbonyl group, and a methylpiperidine group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various methods including Suzuki-Miyaura coupling, oxidation, amination, halogenation, and C-C bond formations such as alkenylation, alkynylation, and arylation .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR, MS, and FT-IR spectroscopy, as well as X-ray diffraction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined using various analytical techniques. These might include determining its melting point, boiling point, solubility, and stability .Aplicaciones Científicas De Investigación
Anticancer Applications
Discovery of Anilino-3H-Pyrrolo[3,2-f]quinoline Derivatives as Potential Anti-Cancer Agents : A study on a structurally related compound, an anilino-3H-pyrrolo[3,2-f]quinoline derivative, revealed its high antiproliferative activity. It acts by forming an intercalative complex with DNA, inhibiting DNA topoisomerase II, blocking the cell cycle in the G(2)/M phase, and possibly inducing cell death by apoptosis (L. D. Via et al., 2008). This suggests that related compounds, including the one , might also exhibit promising anticancer properties.
Catalytic Behavior in Polymerization
Iron and Cobalt Dichloride with Quinoxalinyl-Iminopyridines : Research into quinoxalinyl-iminopyridines coordinated with iron(II) and cobalt(II) dichloride explored their catalytic behaviors towards ethylene reactivity, including oligomerization and polymerization. The study found that iron complexes showed good catalytic activities for ethylene reactivity, with variations in activity influenced by substituents on the aryl group linked to the imino group (Wen‐Hua Sun et al., 2007). This highlights the potential of related compounds in catalysis and material science.
Spectroscopic Properties for Sensing Applications
Spectroscopic Properties of 3-Amino-Substituted-Thieno[2,3-b] Pyridine/Quinolin-2-yl)(Phenyl)Methanones : A study on compounds similar in structure investigated their electronic absorption, excitation, and fluorescence properties in various solvents. These compounds showed dual fluorescence with weak charge transfer separation, affected by solvent polarity and hydrogen-bonding abilities. Quantum chemistry calculations were used to interpret these results, suggesting applications in sensing and molecular electronics (I. A. Z. Al-Ansari, 2016).
Antibacterial Applications
A Novel Antibacterial 8-Chloroquinolone : Research on a novel antibacterial compound with a structure that includes a quinolone core demonstrated potent activities against both Gram-positive and Gram-negative bacteria. The study emphasized the importance of specific substituents for antibacterial activity and provided insights into the structural requirements for potent antibacterial agents (Y. Kuramoto et al., 2003).
Mecanismo De Acción
Target of Action
The compound “1-[4-({6-Fluoro-2-[(4-methylpiperidin-1-yl)carbonyl]quinolin-4-yl}amino)phenyl]ethanone” is a quinoline derivative. Quinoline derivatives are known to have a wide range of biological activities and can interact with various targets . The specific target of this compound would need to be determined through experimental studies.
Mode of Action
The mode of action of quinoline derivatives can vary greatly depending on their specific structure and the target they interact with. They can act as inhibitors, activators, or modulators of their target proteins .
Biochemical Pathways
Quinoline derivatives can affect various biochemical pathways depending on their target. For example, some quinoline derivatives have been found to have antiviral activity, suggesting they may interfere with viral replication pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Quinoline derivatives, due to their aromatic nature, are likely to be well absorbed and could be metabolized by the liver . .
Result of Action
The molecular and cellular effects of “1-[4-({6-Fluoro-2-[(4-methylpiperidin-1-yl)carbonyl]quinolin-4-yl}amino)phenyl]ethanone” would depend on its target and mode of action. For example, if it acts as an inhibitor of a particular enzyme, it could reduce the activity of that enzyme and affect the cellular processes that depend on it .
Action Environment
The action, efficacy, and stability of “1-[4-({6-Fluoro-2-[(4-methylpiperidin-1-yl)carbonyl]quinolin-4-yl}amino)phenyl]ethanone” could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. These factors could affect the compound’s ability to reach its target and interact with it effectively .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
butyl 4-[2-(morpholine-4-carbonyl)-1,1-dioxo-1λ6,4-benzothiazin-4-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O6S/c1-2-3-14-32-24(28)18-8-10-19(11-9-18)26-17-22(23(27)25-12-15-31-16-13-25)33(29,30)21-7-5-4-6-20(21)26/h4-11,17H,2-3,12-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQALONXLYKMCOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Methylfuran-3-yl)methyl-(thiolan-3-ylmethyl)amino]ethanesulfonyl fluoride](/img/structure/B2722752.png)
![2-Chloro-N-[(1R,2S)-2-(3-methoxyphenyl)cyclopropyl]acetamide](/img/structure/B2722753.png)



![4-tert-butyl-N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2722758.png)

![Benzyl N-[4-(3-fluorooxetan-3-yl)phenyl]carbamate](/img/structure/B2722761.png)
![7-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2722763.png)
![3-Bromo-7H,8H-imidazo[1,5-a]pyrazin-8-one](/img/structure/B2722766.png)


![N-(3-bromophenyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide](/img/structure/B2722773.png)
